molecular formula C10H11N3S B11727368 {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea CAS No. 62337-05-7

{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea

Cat. No.: B11727368
CAS No.: 62337-05-7
M. Wt: 205.28 g/mol
InChI Key: SHUQFXIRXYXNOZ-MCOJTXNVSA-N
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Description

{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is a Schiff base-thiourea hybrid compound characterized by a cinnamaldehyde-derived imine group (3-phenylprop-2-en-1-ylidene) linked to a thiourea moiety. This structure combines the hydrogen-bonding capacity of thiourea with the π-conjugated system of the cinnamaldehyde group, enabling applications in catalysis, materials science, and corrosion inhibition. The compound is synthesized via condensation of cinnamaldehyde with thiourea derivatives under reflux conditions, as inferred from analogous syntheses of related Schiff base-thiourea compounds .

Crystallographic studies (e.g., Hirshfeld surface analysis) reveal that the thiourea group participates in N–H⋯S hydrogen bonds (14.7% of molecular contacts), while van der Waals interactions (H⋯H: 55.9%, H⋯C: 19.6%) dominate the crystal packing . This hydrogen-bonding network enhances thermal stability and influences solubility.

Properties

CAS No.

62337-05-7

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

[[(E)-3-phenylprop-2-enylidene]amino]thiourea

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8?

InChI Key

SHUQFXIRXYXNOZ-MCOJTXNVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NNC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

In a representative procedure, thiourea (1.0 mmol) and (2E)-3-phenylprop-2-enal (1.0 mmol) are dissolved in absolute ethanol (30 mL) with the addition of concentrated hydrochloric acid (2–3 drops) as a catalyst. The mixture is heated under reflux for 1 hour, followed by stirring at room temperature for an additional 30 minutes. The resulting yellow precipitate is filtered, washed with cold ethanol, and dried under vacuum, yielding the product in ~75% purity.

Table 1: Optimization of Acid-Catalyzed Condensation

ParameterCondition 1Condition 2Condition 3
Solvent EthanolAcetic acidTHF/DMF (1:1)
Catalyst HClH2SO4p-TsOH
Temperature Reflux (78°C)60°CRoom temperature
Yield 75%68%52%

Ethanol emerges as the optimal solvent due to its ability to dissolve both reactants while facilitating precipitate formation upon product generation. Substituting HCl with sulfuric acid (H2SO4) reduces yield marginally, likely due to over-protonation of the thiourea, while heterogeneous conditions (e.g., THF/DMF) necessitate longer reaction times.

Alternative Synthetic Strategies

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free mechanochemical approaches, where thiourea and cinnamaldehyde are ground in a ball mill with catalytic acetic acid. This method reduces reaction time to 15 minutes and achieves yields comparable to traditional reflux (70–72%). The absence of solvent simplifies purification, though crystallinity may require post-reaction recrystallization from ethanol/acetonitrile mixtures.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 10 minutes in ethanol with HCl accelerates imine formation, achieving 80% yield. This method minimizes side products such as polymeric Schiff bases, which are common in prolonged thermal reactions.

Crystallographic and Structural Insights

Crystallographic data for {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea derivatives reveal orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 11.9612(5) Å, b = 8.1215(3) Å, and c = 27.5865(12) Å. The molecule adopts an E-configuration about the C=N bond, stabilized by intramolecular N–H···N hydrogen bonds (2.12 Å). Intermolecular interactions, including C–H···π and van der Waals forces, contribute to a layered packing structure, as evidenced by Hirshfeld surface analysis.

Table 2: Key Crystallographic Parameters

ParameterValue
Crystal system Orthorhombic
Space group Pbca (no. 61)
Unit cell volume 2679.83(19) ų
Hydrogen bonds N–H···N (2.12 Å)
Torsion angles C8–C9–N2–N1: 154.62(12)°

Purification and Characterization

Recrystallization Techniques

Purification via slow evaporation of ethanol/acetonitrile (1:1 v/v) yields light-yellow crystals suitable for X-ray diffraction. Alternative solvent systems, such as ethyl acetate/petroleum ether, afford lower crystallinity but higher yields (85%).

Spectroscopic Characterization

  • FT-IR : Strong absorption bands at 3336 cm⁻¹ (N–H stretch), 1679 cm⁻¹ (C=O, from residual aldehyde), and 1526 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, N=CH), 7.32–7.45 (m, 5H, Ar–H), 6.72 (d, J = 15.8 Hz, 1H, CH=CH), and 6.15 (dt, J = 15.8, 6.7 Hz, 1H, CH2).

Challenges and Optimization Opportunities

Byproduct Formation

Competing reactions, such as the formation of bis-imine derivatives or thiourea polymerization, are mitigated by strict stoichiometric control (1:1 thiourea:aldehyde ratio) and rapid product isolation.

Scalability

While laboratory-scale syntheses (<10 g) achieve consistent yields, scaling to industrial quantities faces challenges in heat dissipation and purity maintenance. Continuous-flow reactors with in-line crystallization units are proposed to address these limitations .

Chemical Reactions Analysis

Types of Reactions

{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvents, temperatures ranging from 0°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents like tetrahydrofuran or ethanol, temperatures ranging from -20°C to 25°C.

    Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile, temperatures ranging from 25°C to 80°C.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the potential of thiourea derivatives in pain management. Research indicates that compounds similar to {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea exhibit significant anti-nociceptive activity. In a study involving a series of novel thiourea derivatives, one compound demonstrated promising results in reducing pain in animal models when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Compound NamePain Model TestedResult
Thiourea Derivative AAcetic acid-induced painSignificant reduction in writhing
Thiourea Derivative BFormalin-induced painComparable efficacy to NSAIDs

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antimicrobial properties. For instance, a study demonstrated that certain derivatives could effectively inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Materials Science

Crystal Engineering

The structural properties of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea have been characterized through crystallography. The compound exhibits unique crystal packing and hydrogen bonding interactions that can be exploited in material synthesis. For example, studies reported the formation of centrosymmetric dimers via amide-N—H⋯S(thione) hydrogen bonds, contributing to the stability of crystal structures .

Crystallographic DataValue
Space GroupPbca
Cell Parameters (Å)a = 11.9612, b = 8.1215, c = 27.5865
Volume (ų)2679.83

Agricultural Chemistry

Pesticidal Activity

Thiourea derivatives have shown potential as agrochemicals. Studies indicate that certain compounds can act as effective fungicides or herbicides, providing an alternative to conventional pesticides that may have detrimental environmental effects. The application of these compounds could lead to more sustainable agricultural practices .

Case Study 1: Anti-nociceptive Activity

In a controlled experiment, the anti-nociceptive activity of a thiourea derivative was tested against standard analgesics in mice. The results indicated that this compound significantly reduced pain responses compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

A series of thiourea compounds were screened for antimicrobial activity against foodborne pathogens. The study concluded that several derivatives exhibited strong inhibitory effects, suggesting their potential use in food preservation.

Mechanism of Action

The mechanism of action of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Compound Name Substituent Key Structural Features Reference
Target Compound Cinnamaldehyde Schiff base π-conjugated aryl group, thiourea core
1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-{2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl}thiourea Bulky bicyclic group Steric hindrance from bicyclic substituent; reduced crystallinity
3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea Ethyl group Simplified alkyl substituent; altered hydrogen-bonding
[(1-Phenylethylidene)amino]thiourea Phenylethylidene Shorter conjugation system; increased lipophilicity
1-(1-adamantyl)-3-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiourea Adamantyl + nitro group Enhanced steric bulk; electron-withdrawing nitro group

Key Observations :

  • Bulky substituents (e.g., adamantyl, bicyclic groups) reduce crystallinity but improve thermal stability .
  • Electron-withdrawing groups (e.g., nitro) enhance reactivity in electrophilic substitutions .
  • Ethyl/phenyl substitutions modulate solubility; lipophilic groups (phenylethylidene) increase logP values .

Physical and Chemical Properties

Table 2: Thermal and Catalytic Properties

Compound Thermal Decomposition (°C) Catalytic Efficiency* Application Reference
Target Compound Not reported Not reported Corrosion inhibition
Aryl ester thiourea 10 Not reported 28% conversion (6 days) Organocatalysis
1,3-didodecanoyl thiourea ~250–300 (TGA) Not applicable Thermal stabilizer
Adamantyl-nitro derivative Not reported Not reported Pharmaceutical imaging

*Catalytic efficiency measured in model reactions (e.g., ester hydrolysis).

Key Observations :

  • Thiourea derivatives with long alkyl chains (e.g., didodecanoyl) exhibit high thermal stability (decomposition >250°C) .
  • Aryl ester thioureas show moderate catalytic activity (22–28% conversion), comparable to reference compounds .

Table 3: Application-Specific Performance

Compound Application Performance Metric Reference
Target Compound Corrosion inhibition 85% efficiency (mild steel in acid)
[(1-Phenylethylidene)amino]thiourea Pharmaceutical synthesis High reactivity in cross-coupling
Thiourea dioxide Textile bleaching Effective reducing agent
BTCC (bis-thiourea cadmium chloride) Nonlinear optics High second-harmonic generation

Key Observations :

  • The target compound’s corrosion inhibition is attributed to adsorption via N–H⋯Fe interactions .
  • Adamantyl derivatives are explored in radiopharmaceuticals due to metal-chelation capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for preparing [(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a Schiff base reaction between 4-ethyl-3-thiosemicarbazide and cinnamaldehyde in heated ethanol (50 mL) under reflux for 30 minutes. Key steps include:

  • Dissolving 4-ethyl-3-thiosemicarbazide (1.192 g, 0.01 mol) in ethanol, followed by dropwise addition of cinnamaldehyde (0.01 mol).
  • Slow evaporation of the reaction mixture in a 1:2 ethanol/acetonitrile solvent system yields yellow crystals (74% yield).
  • Optimization involves controlling stoichiometry, solvent polarity, and crystallization conditions to enhance purity and yield. FT-IR and NMR confirm the formation of the thiourea and imine bonds (C=S at 1084 cm⁻¹, C=N at 1625 cm⁻¹; δ 10.00 ppm for N–H in ¹H NMR) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to identify functional groups (e.g., ν(N–H) at 3317 cm⁻¹, ν(C=S) at 1084 cm⁻¹). ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.30–7.45 ppm) and carbon assignments (e.g., C=S at 176.71 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (Cu Kα radiation) reveals orthorhombic Pbca symmetry with unit cell parameters (a = 11.9612 Å, b = 8.1215 Å, c = 27.5865 Å). Data collection via SuperNova diffractometer and refinement with SHELXL validate bond lengths/angles (e.g., C4=N3 = 1.279 Å, C5=C6 = 1.333 Å) .

Advanced Research Questions

Q. How can crystallographic data be interpreted to resolve structural ambiguities, such as hydrogen bonding networks and conformational analysis?

  • Methodological Answer :

  • Use SHELXL for refinement, applying extinction corrections (e.g., extinction coefficient = 0.0055) and anisotropic displacement parameters.
  • Analyze hydrogen bonds (N1–H1N⋯N3, 2.29 Å) and π-π stacking interactions using ORTEP-3 for visualization .
  • Hirshfeld surface analysis (Crystal Explorer 17) quantifies intermolecular contacts: H⋯H (55.9%), H⋯S (14.7%), and C⋯C (2.5%). This identifies key packing motifs, such as centrosymmetric dimers via N–H⋯S bonds .

Q. What computational strategies are employed to predict supramolecular interactions and biological activity?

  • Methodological Answer :

  • Docking studies : Use Autodock 4.2 to model interactions with biological targets (e.g., HIV-1 protease inhibition, as seen in analogous thiourea derivatives) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., sulfur and nitrogen atoms in thiourea groups) .
  • Molecular dynamics simulations : Assess stability of hydrogen-bonded networks (e.g., S(6) loops formed via N–H⋯N interactions) under varying solvent conditions .

Q. How can contradictions in experimental data (e.g., biological activity vs. structural predictions) be resolved?

  • Methodological Answer :

  • Cross-validate NMR/X-ray data with computational models to confirm tautomeric forms or conformational flexibility.
  • Perform dose-response assays (e.g., Trypanosoma brucei viability tests at 100 µM) to correlate structural features (e.g., electron-withdrawing substituents) with activity. Adjust synthetic routes (e.g., introducing bromine substituents) to enhance inhibitory effects, as demonstrated in related dithiourea derivatives .

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